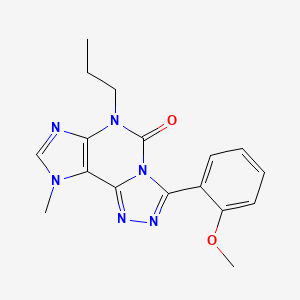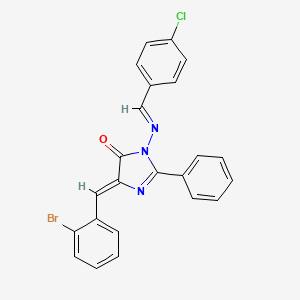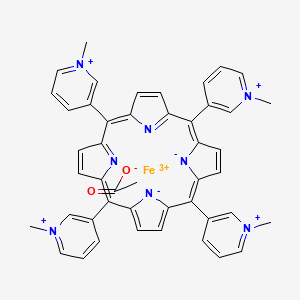
Iron(III), acetato(5,10,15,20-tetrakis(1-methylpyridinium-3-yl)-21H,23H-porphinato)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(III), acetato(5,10,15,20-tetrakis(1-methylpyridinium-3-yl)-21H,23H-porphinato)- is a complex compound that belongs to the class of metalloporphyrins. Metalloporphyrins are known for their ability to mimic the active sites of various enzymes and are widely studied for their catalytic properties. This particular compound features an iron(III) center coordinated to a porphyrin ring substituted with 1-methylpyridinium groups, enhancing its solubility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iron(III), acetato(5,10,15,20-tetrakis(1-methylpyridinium-3-yl)-21H,23H-porphinato)- typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-tetrakis(1-methylpyridinium-3-yl)-21H,23H-porphinato, is synthesized through the condensation of pyrrole with an aldehyde derivative under acidic conditions.
Metallation: The porphyrin ligand is then reacted with an iron(III) salt, such as iron(III) chloride, in the presence of a base to form the iron(III) porphyrin complex.
Acetate Coordination: The final step involves the coordination of acetate ions to the iron(III) center, typically achieved by reacting the iron(III) porphyrin complex with sodium acetate in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Iron(III), acetato(5,10,15,20-tetrakis(1-methylpyridinium-3-yl)-21H,23H-porphinato)- undergoes various types of chemical reactions, including:
Oxidation: The iron(III) center can participate in oxidation reactions, often acting as a catalyst.
Reduction: Under certain conditions, the iron(III) center can be reduced to iron(II).
Substitution: Ligands coordinated to the iron center, such as acetate, can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand or by changing the solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce iron(IV) or iron(V) species, while reduction reactions typically yield iron(II) complexes.
Wissenschaftliche Forschungsanwendungen
Iron(III), acetato(5,10,15,20-tetrakis(1-methylpyridinium-3-yl)-21H,23H-porphinato)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including oxidation and hydroxylation reactions.
Biology: The compound is studied for its ability to mimic the active sites of heme-containing enzymes, making it useful in enzyme models and biomimetic studies.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where it can generate reactive oxygen species upon light activation.
Industry: It is explored for its potential in industrial catalysis, particularly in processes requiring selective oxidation.
Wirkmechanismus
The mechanism by which Iron(III), acetato(5,10,15,20-tetrakis(1-methylpyridinium-3-yl)-21H,23H-porphinato)- exerts its effects involves the coordination of substrates to the iron center, followed by electron transfer processes. The iron center can cycle between different oxidation states, facilitating various catalytic transformations. The porphyrin ring provides a stable environment for the iron center, while the 1-methylpyridinium groups enhance solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron(III)tetraphenylporphyrin chloride (Fe(III)TPPCl): Similar in structure but with phenyl groups instead of 1-methylpyridinium groups.
Iron(III)tetra-naphthylporphyrin (Fe(III)TNPCl): Features naphthyl groups, offering different electronic properties.
μ-oxo-bis[tetraphenylporphyriniron(III)] [(Fe(III)TPP)2O]: A dimeric form with an oxo bridge between two iron centers.
Uniqueness
Iron(III), acetato(5,10,15,20-tetrakis(1-methylpyridinium-3-yl)-21H,23H-porphinato)- is unique due to its enhanced solubility and reactivity provided by the 1-methylpyridinium groups. This makes it particularly suitable for applications requiring water solubility and high reactivity, such as in biological systems and industrial catalysis.
Eigenschaften
CAS-Nummer |
83201-55-2 |
|---|---|
Molekularformel |
C46H39FeN8O2+4 |
Molekulargewicht |
791.7 g/mol |
IUPAC-Name |
iron(3+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-3-yl)porphyrin-22,23-diide;acetate |
InChI |
InChI=1S/C44H36N8.C2H4O2.Fe/c1-49-21-5-9-29(25-49)41-33-13-15-35(45-33)42(30-10-6-22-50(2)26-30)37-17-19-39(47-37)44(32-12-8-24-52(4)28-32)40-20-18-38(48-40)43(36-16-14-34(41)46-36)31-11-7-23-51(3)27-31;1-2(3)4;/h5-28H,1-4H3;1H3,(H,3,4);/q+2;;+3/p-1 |
InChI-Schlüssel |
FEZSYLNJWBUPNB-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)[O-].C[N+]1=CC=CC(=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=C[N+](=CC=C7)C)C8=C[N+](=CC=C8)C)C9=C[N+](=CC=C9)C)[N-]3.[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


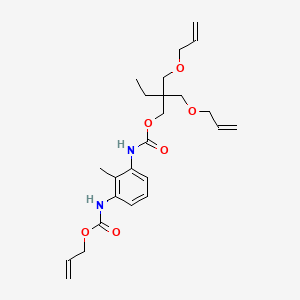

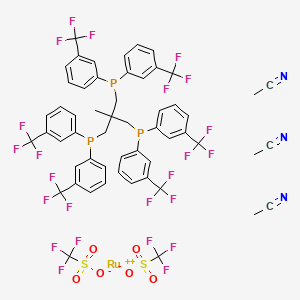


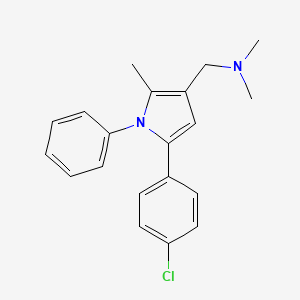
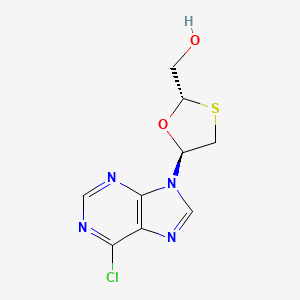
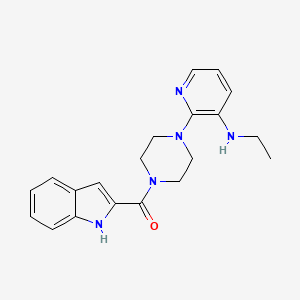
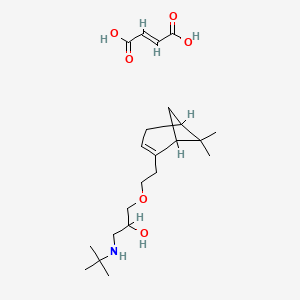
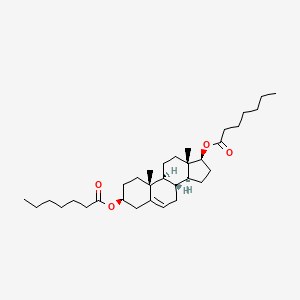
![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)
